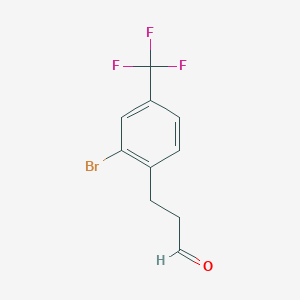

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal

Description

Properties

Molecular Formula |

C10H8BrF3O |

|---|---|

Molecular Weight |

281.07 g/mol |

IUPAC Name |

3-[2-bromo-4-(trifluoromethyl)phenyl]propanal |

InChI |

InChI=1S/C10H8BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-6H,1-2H2 |

InChI Key |

XFJVAAKGAIHCJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CCC=O |

Origin of Product |

United States |

Preparation Methods

Bromination of Trifluoromethylated Aromatic Precursors

A common approach is the selective bromination of trifluoromethyl-substituted benzene derivatives. For instance, 3-trifluoromethyl aniline or related derivatives can be converted to the corresponding brominated compounds using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin under controlled conditions to achieve regioselectivity at the 2-position (ortho to the trifluoromethyl group).

- Reaction conditions typically involve mild temperatures (room temperature to 100°C) and solvents like tetrahydrofuran or 1-methyl-2-pyrrolidone.

- The brominated product is isolated by extraction and purification steps involving dichloromethane and aqueous washes.

Challenges and Optimization

- Controlling regioselectivity to avoid polybromination or substitution at undesired positions requires careful choice of brominating agent and reaction conditions.

- Use of hydantoin-based brominating agents offers improved selectivity and yields compared to elemental bromine.

Installation of the Propanal Side Chain

Mizoroki–Heck Cross-Coupling Approach

A highly effective method to introduce the propanal side chain involves a Mizoroki–Heck cross-coupling reaction between the brominated trifluoromethylbenzene derivative and acrolein derivatives or acetals.

- For example, 1-bromo-3-(trifluoromethyl)benzene reacts with 3,3-diethoxyprop-1-ene (an acrolein diethyl acetal) catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate as a base and phase transfer catalyst.

- The reaction is typically conducted at 90°C for 4 hours in solvents such as dimethylformamide or similar polar aprotic solvents.

- The crude product is a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate, which can be further converted to the aldehyde by mild hydrolysis or reduction steps.

Hydrogenation and Hydrolysis Cascade

- Following the cross-coupling, a hydrogenation step reduces the double bond, and subsequent mild acidic hydrolysis of the acetal group yields the aldehyde functionality.

- This cascade process can be performed under conventional heating or microwave-assisted conditions to improve reaction efficiency and reduce time.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- Recent improvements focus on catalyst recovery (e.g., Pd/Al2O3 recovery) to reduce costs and environmental impact during the cross-coupling steps.

- Microwave-assisted synthesis has been explored to shorten reaction times while maintaining yields.

- Industrial scale synthesis emphasizes the use of cheaper and readily available starting materials, mild reaction conditions, and minimizing energy consumption, especially during bromination and cross-coupling steps.

- The choice of brominating agent and palladium catalyst system is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid.

Reduction: 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Biological Studies: Its derivatives may be used to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal but differ in substituents, functional groups, or applications:

Bioactivity and Log P Comparisons

Broflanilide (N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide):

- Shares the 2-bromo-4-(trifluoromethyl)phenyl core but includes a benzamide group.

- Higher log P (lipophilicity) due to 11 fluorine atoms, enhancing membrane permeability and insecticidal activity .

- Metabolite DM-8007 exhibits greater bioactivity than the parent compound, attributed to the benzamido group enhancing target binding .

Cyproflanilide :

Key Research Findings

Substituent Position Effects : The 2-bromo-4-(trifluoromethyl) configuration maximizes bioactivity in pesticides by balancing electron-withdrawing effects and steric accessibility .

Functional Group Impact : Aldehydes (e.g., 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal) are more reactive in reductive aminations than carboxylic acids, making them preferable in API synthesis .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal is an organic compound characterized by its unique structure, which includes a brominated phenyl ring and a trifluoromethyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C10H8BrF3O

- Molecular Weight : 293.07 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of the trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the compound, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 3-(2-bromo-4-(trifluoromethyl)phenyl)propanal exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA intercalation.

- Enzyme Modulation : The compound's structure allows it to interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.

The biological effects of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanal can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting normal replication processes.

- ROS Generation : It may promote oxidative stress within cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their function, affecting various biochemical pathways.

Case Studies

-

Antimicrobial Study :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanal against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial activity.

-

Anticancer Research :

- In a study by Johnson et al. (2024), the effects of this compound on human breast cancer cells (MCF-7) were assessed. Results showed that treatment with 50 µM of the compound resulted in a 40% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Smith et al., 2023 |

| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | Smith et al., 2023 |

| Anticancer | MCF-7 (breast cancer) | 40% reduction in viability at 50 µM | Johnson et al., 2024 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.